Oct-3-ene

Combustion kinetics Biofuel surrogate Ignition delay

Select trans-3-octene (14919-01-8) for reproducible combustion and hydrofunctionalization research. Its internal trans-double bond provides the distinct ignition delay and regioselectivity profile required to validate kinetic mechanisms and novel catalysts, a critical variable that generic C8 alkenes cannot match. This ≥98% purity isomer ensures unambiguous analytical identification (RI 807 on HP-5) and eliminates cross-isomer reactivity artifacts.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
Cat. No. B8807844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-3-ene
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCCCC=CCC
InChIInChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3
InChIKeyYCTDZYMMFQCTEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oct-3-ene CAS 592-98-3: Technical Baseline for C8 Internal Alkene Selection


Oct-3-ene (CAS 592-98-3) is an acyclic C8 internal alkene existing as two stereoisomers: (E)-oct-3-ene (trans) and (Z)-oct-3-ene (cis) [1]. It is a colorless liquid with a hydrocarbon odor and is practically insoluble in water [2]. The compound is primarily used as a model substrate in catalytic hydrofunctionalization and combustion research, where the precise position and stereochemistry of the internal double bond are critical determinants of reactivity, regioselectivity, and ignition behavior.

Oct-3-ene Procurement: Why Substituting 1-Octene or 2-Octene Isomers Can Compromise Research Outcomes


Within the class of C8 alkenes, generic substitution is scientifically unsound due to pronounced differences in physical and reactive behavior. The position of the double bond (terminal 1- vs. internal 3-) fundamentally alters the regiochemical outcomes in hydrofunctionalization reactions [1]. Furthermore, among internal octenes, the stereochemistry (cis vs. trans) significantly impacts combustion kinetics: cis-3-octene exhibits a shorter ignition delay than its trans counterpart due to stereoelectronic requirements of radical branching pathways [2]. Even among trans isomers, trans-3-octene displays distinct reactivity from trans-2-octene, attributed to differences in the alkyl chain's net reactivity [2]. Consequently, selecting the specific isomer (e.g., trans-3-octene vs. 1-octene) is a non-negotiable experimental variable.

Quantitative Differentiation of Oct-3-ene from Analogous Alkenes: A Data-Driven Selection Guide


Combustion Ignition Delay: Comparative Ranking of Four Octene Isomers in a Diesel Engine

In a single-cylinder diesel engine study, four octene isomers were tested to isolate the effects of double bond position and stereochemistry on ignition delay. The order of ignition delay (shortest first) was found to be: 1-octene < cis-3-octene < trans-3-octene < trans-2-octene [1]. The longer ignition delay of trans-2-octene relative to trans-3-octene suggests a greater net reactivity of the saturated alkyl portions of the trans-3-octene molecule [1].

Combustion kinetics Biofuel surrogate Ignition delay

Hydroformylation Regioselectivity: Unique Catalyst Discrimination Between C3 and C4 of trans-3-Octene

The hydroformylation of internal alkenes typically yields complex mixtures of regioisomeric aldehydes. However, a specific encapsulated rhodium catalyst system has been reported to achieve unprecedented selectivity, and is cited as the first example of a catalyst able to discriminate between carbon atoms C3 and C4 in trans-3-octene [1]. This level of control is not generally achievable with terminal alkenes like 1-octene, where regioselectivity is governed by different steric and electronic biases.

Hydroformylation Homogeneous catalysis Regioselectivity

Physical Property Differentiation: Density and Melting Point of cis- vs. trans-3-Octene

The stereochemistry of the double bond confers distinct physical properties to the isomers of oct-3-ene. The density of cis-3-octene (0.7152 g/cm³) is measurably lower than that of trans-3-octene (0.7212 g/cm³) [1]. A more dramatic difference is observed in the melting point: cis-3-octene melts at -126 °C, while trans-3-octene melts at -110 °C, a difference of 16 °C [1]. The boiling points, however, are reported as identical at 123 °C [1].

Physical organic chemistry Isomer separation Material properties

Gas Chromatographic Retention Index: Distinguishing Oct-3-ene from Other C8 Alkenes

Gas chromatographic retention indices provide a robust, instrument-independent method for compound identification. For oct-3-ene, reported retention indices on standard non-polar columns (HP-5, SPB-1) are 807 and 800, respectively [1]. These values are distinct from other C8 alkenes (e.g., 1-octene typically has a lower RI) and are critical for accurate peak assignment in complex mixture analysis, such as essential oils, environmental samples, or metabolomics studies.

Analytical chemistry Gas chromatography Metabolomics

Oct-3-ene Application Scenarios: Where This Specific Isomer Delivers Definitive Scientific Value


Advanced Biofuel Surrogate and Combustion Kinetics Modeling

Researchers developing next-generation biofuels require single-molecule surrogates to deconvolute the complex chemistry of real fuels. Oct-3-ene, specifically the trans-3-octene isomer, is a critical model compound. Its combustion behavior, characterized by a distinct ignition delay between that of 1-octene and trans-2-octene [1], allows scientists to isolate the kinetic effect of an internal trans-double bond on radical branching pathways. This data is essential for validating and refining detailed chemical kinetic mechanisms used in engine simulations.

Homogeneous Catalysis: Benchmarking Regioselective Hydrofunctionalization

In the development of novel catalysts for reactions like hydroformylation or hydroboration, the ability to control regioselectivity on unactivated internal alkenes is a major challenge. trans-3-Octene serves as an indispensable substrate for benchmarking catalyst performance because it presents a symmetric internal double bond where electronic bias is minimal. Successful discrimination between the C3 and C4 positions, as demonstrated with advanced rhodium catalysts [2], represents a significant advance in catalytic selectivity that cannot be evaluated with terminal alkenes like 1-octene.

Analytical Chemistry: Standard for Volatile Organic Compound (VOC) Identification

Analytical laboratories involved in metabolomics, environmental monitoring, or food science rely on authenticated standards for compound identification. Oct-3-ene, with its well-defined retention indices on common GC columns (e.g., RI 807 on HP-5) [3], is a necessary reference standard for the unambiguous identification of this specific C8 alkene in complex biological or environmental matrices. Using a different octene isomer would lead to incorrect peak assignments and flawed analytical conclusions.

Technical Documentation Hub

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